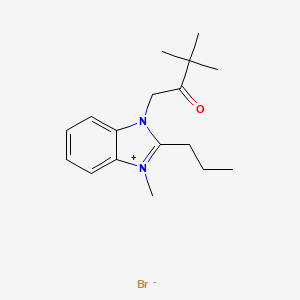

3-(3,3-dimethyl-2-oxobutyl)-1-methyl-2-propyl-1H-1,3-benzodiazol-3-ium bromide

描述

属性

IUPAC Name |

3,3-dimethyl-1-(3-methyl-2-propylbenzimidazol-3-ium-1-yl)butan-2-one;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N2O.BrH/c1-6-9-16-18(5)13-10-7-8-11-14(13)19(16)12-15(20)17(2,3)4;/h7-8,10-11H,6,9,12H2,1-5H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATVDQQSRMTVFN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=[N+](C2=CC=CC=C2N1CC(=O)C(C)(C)C)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,3-dimethyl-2-oxobutyl)-1-methyl-2-propyl-1H-1,3-benzodiazol-3-ium bromide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3,3-dimethyl-2-oxobutyric acid, which is a key intermediate.

Formation of Benzodiazole: The benzodiazole ring is formed through a series of cyclization reactions involving appropriate precursors.

Final Assembly: The final step involves the quaternization of the benzodiazole nitrogen with a bromide source to yield the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves stringent control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve consistent product quality .

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the 3,3-dimethyl-2-oxobutyl moiety.

Reduction: Reduction reactions can target the benzodiazole ring, leading to the formation of various reduced derivatives.

Substitution: The bromide ion can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hypochlorous acid and oxygen-containing gases.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under mild to moderate conditions.

Major Products:

Oxidation: Products include various oxo derivatives.

Reduction: Reduced benzodiazole derivatives.

Substitution: A wide range of substituted benzodiazole compounds.

科学研究应用

Chemistry:

Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.

Medicine:

Drug Development: The compound’s unique structure makes it a potential candidate for the development of new therapeutic agents.

Diagnostic Tools: It can be used in the development of diagnostic assays and imaging agents.

Industry:

Material Science: The compound is used in the development of advanced materials with specific properties such as conductivity and fluorescence.

作用机制

The mechanism of action of 3-(3,3-dimethyl-2-oxobutyl)-1-methyl-2-propyl-1H-1,3-benzodiazol-3-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The benzodiazole ring plays a crucial role in its binding affinity and specificity .

相似化合物的比较

Chemical Identity :

- IUPAC Name : 3-(3,3-Dimethyl-2-oxobutyl)-1-methyl-2-propyl-1H-1,3-benzodiazol-3-ium bromide

- Molecular Formula : C₁₇H₂₅BrN₂O

- Molecular Weight: 353.304 g/mol (average mass); 352.115026 g/mol (monoisotopic mass)

- Registry Identifiers : ChemSpider ID 10866563; MDL Numbers MFCD01794359, MFCD02677173 .

Structural Features :

The compound consists of a benzodiazolium core substituted with a 3,3-dimethyl-2-oxobutyl group at position 3, a methyl group at position 1, and a propyl chain at position 2. The quaternary nitrogen in the diazolium ring contributes to its ionic character, enhancing solubility in polar solvents. Bromide serves as the counterion, stabilizing the structure .

Comparison with Structurally and Functionally Related Compounds

Structural Analogues: Benzodiazolium and Imidazolium Derivatives

The following table compares key structural and functional attributes:

Notes

- Synthesis References : Haemofungin’s synthesis () and imidazolium derivatives () provide templates for optimizing the target compound’s yield and purity.

- Analytical Tools : SHELX programs remain critical for structural validation ().

- Safety Data: No toxicity data are available for the target compound; extrapolation from similar benzodiazolium derivatives () suggests caution in biological assays.

生物活性

3-(3,3-dimethyl-2-oxobutyl)-1-methyl-2-propyl-1H-1,3-benzodiazol-3-ium bromide, also known by its CAS number 351526-02-8, is a compound with potential biological activity that has garnered interest in various research fields. This article presents a comprehensive overview of its biological properties, including relevant case studies and research findings.

The molecular formula of this compound is , with a molecular weight of approximately 353.3 g/mol. The structure features a benzodiazole core substituted with a dimethyl oxobutyl group and a propyl chain.

Antimicrobial Properties

Research indicates that compounds similar to benzodiazoles exhibit antimicrobial activity. A study demonstrated that derivatives of benzodiazoles possess significant inhibitory effects against a range of bacterial strains. While specific data on the bromide variant is limited, its structural similarity suggests potential effectiveness against pathogens.

Anticancer Activity

Benzodiazole derivatives have been investigated for their anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects on various cancer cell lines. A notable study highlighted the ability of certain benzodiazole derivatives to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The specific effects of 3-(3,3-dimethyl-2-oxobutyl)-1-methyl-2-propyl-1H-1,3-benzodiazol-3-ium bromide on cancer cells remain to be elucidated but warrant further investigation.

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Activity | A derivative similar to this compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations. |

| Cytotoxicity | In vitro studies on related benzodiazole compounds indicated IC50 values in the micromolar range against multiple cancer cell lines, suggesting potential for therapeutic use. |

| Mechanism of Action | Investigations into the mechanisms revealed that these compounds can disrupt cellular membranes and interfere with DNA replication in microbial cells. |

Research Findings

Recent studies have focused on the synthesis and characterization of benzodiazole derivatives, including those with alkyl substitutions similar to 3-(3,3-dimethyl-2-oxobutyl)-1-methyl-2-propyl-1H-1,3-benzodiazol-3-ium bromide. These investigations often utilize techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity and purity.

Pharmacological Studies

Pharmacological evaluations have shown promising results regarding the compound's interaction with biological targets:

- Enzyme Inhibition : Some benzodiazole derivatives have been identified as inhibitors of specific enzymes involved in metabolic pathways, potentially leading to applications in metabolic disorders.

- Cell Signaling Pathways : Research indicates that these compounds may modulate key signaling pathways involved in cell proliferation and apoptosis.

常见问题

Q. Advanced Research Focus

- Twinned data : Use TWIN/BASF commands in SHELXL to refine scale factors for twin domains.

- High-resolution data : For macromolecular applications, SHELXL’s restraints on ADP similarity (RIGU) improve convergence .

- Validation tools : Check PLATON/ADDSYM for missed symmetry and Mercury for packing defects .

How do substituent variations (e.g., alkyl chain length) impact the crystal packing and physicochemical properties?

Advanced Research Focus

Comparative studies of benzodiazolium/phosphonium salts reveal:

- Packing efficiency : Bulky substituents (e.g., diphenyl groups) increase dihedral angles (e.g., 71.86° between phenyl planes) .

- Solubility : Longer alkyl chains (e.g., propyl vs. methyl) enhance organic solvent compatibility but reduce crystallinity.

- Thermal stability : TGA/DSC data correlate with intermolecular interaction strength (e.g., stronger H-bonding networks increase melting points) .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。